Fmoc-Dab(Boc)-OH

Beschreibung

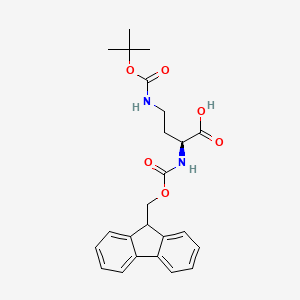

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-12-20(21(27)28)26-23(30)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWKOFAHRLBNMG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373236 | |

| Record name | Fmoc-Dab(Boc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125238-99-5 | |

| Record name | Fmoc-Dab(Boc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2~{S})-2-(9~{H}-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Dab(Boc)-OH: Chemical Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid, commonly abbreviated as Fmoc-Dab(Boc)-OH, is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique bifunctional nature, with two amine groups orthogonally protected by the base-labile Fmoc group and the acid-labile Boc group, makes it an invaluable building block for the synthesis of complex peptides, including those with branched structures, cyclic peptides, and peptidomimetics. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and a summary of its key applications in research and drug development.

Chemical Properties of this compound

This compound is a white to off-white crystalline powder. Its chemical structure and key properties are summarized below.

General and Physical Properties

| Property | Value | References |

| Synonyms | Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid, Fmoc-L-Dab(Boc)-OH | [1][2] |

| CAS Number | 125238-99-5 | [1][2] |

| Molecular Formula | C₂₄H₂₈N₂O₆ | [1][2] |

| Molecular Weight | 440.49 g/mol | [1][2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 111-113 °C | [4] |

| Optical Rotation | [α]²⁰/D -14.0 ± 2º (c=1 in MeOH) | [3] |

| Purity | ≥97.0% (HPLC) | [1] |

Solubility and Stability

| Property | Details | References |

| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol. Soluble in DMF. | [2] |

| Storage | Store at 2-8°C in a dry, dark place under an inert atmosphere. | [3] |

| Stability | Stable for over two years if stored properly. Shipped under ambient temperature as a non-hazardous chemical. | [2] |

Spectroscopic Data

While many suppliers confirm the structure of this compound using IR and NMR spectroscopy, publicly available detailed spectral data is limited. Researchers should obtain a certificate of analysis from their supplier for specific lot data.

Expected Spectroscopic Characteristics:

-

¹H NMR: The spectrum would show characteristic peaks for the aromatic protons of the Fmoc group, the protons of the diaminobutyric acid backbone, and the singlet corresponding to the nine protons of the Boc group.

-

¹³C NMR: The spectrum would display distinct signals for the carbonyl carbons of the carboxylic acid, the Fmoc, and the Boc protecting groups, as well as the carbons of the fluorenyl and diaminobutyric acid moieties.

-

Mass Spectrometry: The exact mass is 440.1947 g/mol .[2] A high-resolution mass spectrum would confirm this molecular weight.

Experimental Protocols

This compound is primarily used in Fmoc-based solid-phase peptide synthesis. Below are detailed methodologies for its incorporation into a growing peptide chain.

Synthesis of this compound

A common synthetic route to this compound involves the protection of the γ-amino group of Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH) with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Reaction Scheme:

Caption: Synthesis of this compound.

Methodology:

-

Suspend Fmoc-L-2,4-diaminobutyric acid in a 1:1 (v/v) mixture of acetone and water at 0-10 °C.

-

Slowly add di-tert-butyl dicarbonate (1.2 equivalents).

-

Adjust the pH of the reaction mixture to 7.5-8 using 0.5 N NaOH solution.

-

Allow the reaction to proceed for 4 hours.

-

After the reaction is complete, the product, this compound, is isolated through standard work-up procedures. This method has been reported to yield the product with high purity (>99% by HPLC).[4]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a general workflow for the incorporation of this compound into a peptide chain on a solid support.

Caption: General workflow for SPPS.

1. Fmoc Deprotection:

-

Reagent: 20% piperidine in N,N-dimethylformamide (DMF).

-

Procedure:

-

Treat the resin-bound peptide with the deprotection solution.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the treatment for another 10-20 minutes.

-

Wash the resin thoroughly with DMF to remove piperidine and the fluorenyl byproduct.

-

2. Coupling of this compound:

Two common methods for activating the carboxylic acid of this compound for coupling are presented below.

a) DIC/HOBt Coupling Protocol:

-

Reagents:

-

This compound (5 equivalents based on resin substitution)

-

1-Hydroxybenzotriazole (HOBt) (5.5 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (5.5 equivalents)

-

DMF

-

-

Procedure:

-

Dissolve this compound and HOBt in a minimal amount of DMF.

-

Add this solution to the deprotected resin.

-

Add DIC to the resin suspension.

-

Agitate the mixture at room temperature until the Kaiser test is negative (indicating complete coupling), typically for 1-4 hours.

-

Wash the resin thoroughly with DMF.

-

b) HBTU Coupling Protocol:

-

Reagents:

-

This compound (2-5 equivalents)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (2-5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (4-10 equivalents)

-

DMF

-

-

Procedure:

-

In a separate vessel, dissolve this compound and HBTU in DMF.

-

Add DIPEA to activate the mixture (pre-activation).

-

Immediately add the activated solution to the deprotected resin.

-

Agitate for 10-60 minutes until the Kaiser test is negative.

-

Wash the resin thoroughly with DMF.

-

Cleavage of the Boc Protecting Group and from Resin

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the Boc group on the Dab residue, are removed.

-

Reagent: A common cleavage cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

-

Procedure:

-

Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it.

-

Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge and decant the ether to isolate the crude peptide.

-

Peptide Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Stationary Phase: C18 silica (B1680970) column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.

Applications in Research and Drug Development

The orthogonal protection scheme of this compound allows for the selective deprotection of either the α-amino or the γ-amino group. This feature is exploited in several advanced peptide synthesis applications:

-

Branched Peptides: The γ-amino group can be deprotected on-resin after the main peptide chain has been assembled, allowing for the synthesis of a second peptide chain attached to the Dab side chain.

-

Cyclic Peptides: The side chain of Dab can be used as an attachment point for cyclization, either head-to-side-chain or side-chain-to-side-chain.

-

Peptidomimetics and Conjugation: The free γ-amino group can be modified with various moieties, such as fatty acids (to create lipopeptides), fluorescent labels, or other small molecules to create peptide conjugates with novel properties.

-

Synthesis of Bioactive Peptides: this compound has been used in the synthesis of analogs of somatostatin (B550006) and antimicrobial peptides.[1][3]

Conclusion

This compound is a versatile and indispensable building block in modern peptide chemistry. Its well-defined chemical properties and the orthogonal nature of its protecting groups provide researchers and drug developers with a powerful tool for the synthesis of complex and modified peptides. The detailed protocols provided in this guide offer a practical framework for the successful application of this compound in the laboratory, enabling the creation of novel peptide-based therapeutics and research tools.

References

A Comprehensive Technical Guide to the Synthesis of N-alpha-Fmoc-N-gamma-Boc-L-2,4-diaminobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient synthesis pathway for N-alpha-Fmoc-N-gamma-Boc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH), a critical building block in peptide synthesis and drug development. The orthogonal protection offered by the fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups allows for selective deprotection and stepwise elongation of peptide chains, making it an invaluable component in the creation of complex peptides and peptidomimetics.[1][2][3] This guide focuses on a streamlined, two-step synthetic route that offers high yields and purity, suitable for large-scale production.

Introduction

N-alpha-Fmoc-N-gamma-Boc-L-2,4-diaminobutyric acid is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (DAB). The strategic placement of the base-labile Fmoc group on the alpha-amino group and the acid-labile Boc group on the gamma-amino group provides the necessary orthogonality for solid-phase peptide synthesis (SPPS).[3] This differential protection is crucial for the controlled, sequential assembly of amino acids into a desired peptide sequence. The title compound is widely utilized in the development of peptide-based therapeutics, including somatostatin (B550006) analogs and antimicrobial peptides.[4]

Traditionally, the synthesis of this compound involved a four-step process. However, a more recent and efficient two-step method has been developed, which avoids the use of hydrogenation and provides a simpler, more environmentally friendly, and cost-effective approach.[5] This guide will focus on the detailed experimental protocol for this improved two-step synthesis.

Synthesis Pathway Overview

The presented synthesis commences with N-alpha-Fmoc-L-glutamine (Fmoc-Gln-OH) and proceeds through a Hofmann rearrangement to form the intermediate N-alpha-Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH). This is followed by the selective protection of the gamma-amino group with a Boc group to yield the final product.

Data Presentation

The following tables summarize the quantitative data for the two-step synthesis of N-alpha-Fmoc-N-gamma-Boc-L-2,4-diaminobutyric acid.

Table 1: Synthesis of N-alpha-Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH)

| Parameter | Value | Reference |

| Starting Material | N-alpha-Fmoc-L-glutamine (Fmoc-Gln-OH) | [5] |

| Reagent | Iodobenzene diacetate (DiPa) | [5] |

| Solvent | Ethyl acetate:Acetonitrile:Water (2:1:1 v/v/v) | [5] |

| Reaction Temperature | 20-30 °C | [5] |

| Reaction Time | 72 hours | [5] |

| Yield | 86.5% | [5] |

| Purity (HPLC) | 99.6% | [5] |

Table 2: Synthesis of N-alpha-Fmoc-N-gamma-Boc-L-2,4-diaminobutyric acid (this compound)

| Parameter | Value | Reference |

| Starting Material | N-alpha-Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH) | [5] |

| Reagent | Di-tert-butyl dicarbonate (B1257347) ((Boc)2O) | [5] |

| Solvent | Acetone:Water (1:1 v/v) | [5] |

| Reaction Temperature | 0-10 °C | [5] |

| pH | 7.5-8.0 | [5] |

| Reaction Time | 4 hours | [5] |

| Yield | 85.07% | [5] |

| Purity (HPLC) | 99.33% | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of N-alpha-Fmoc-N-gamma-Boc-L-2,4-diaminobutyric acid.

Step 1: Synthesis of N-alpha-Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH) via Hofmann Rearrangement

Materials:

-

N-alpha-Fmoc-L-glutamine (Fmoc-Gln-OH)

-

Iodobenzene diacetate (DiPa)

-

Ethyl acetate

-

Acetonitrile

-

Water

Procedure:

-

Suspend 100 g (271.5 mmol) of N-alpha-Fmoc-L-glutamine in 2 L of a mixed solvent of ethyl acetate, acetonitrile, and water (2:1:1 v/v/v) in a suitable reaction vessel.[5]

-

Stir the suspension at a constant temperature of 20-30 °C.

-

Add 105.1 g (325.9 mmol) of iodobenzene diacetate to the suspension.[5]

-

Continue the reaction for 72 hours at 20-30 °C.[5]

-

After the reaction is complete, perform a standard aqueous work-up to isolate the product. This typically involves acidification followed by extraction with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization to yield N-alpha-Fmoc-L-2,4-diaminobutyric acid.

Step 2: Synthesis of N-alpha-Fmoc-N-gamma-Boc-L-2,4-diaminobutyric acid (this compound)

Materials:

-

N-alpha-Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH)

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Acetone

-

Water

-

0.5 N Sodium hydroxide (B78521) (NaOH) solution

Procedure:

-

Suspend 50 g (146.8 mmol) of N-alpha-Fmoc-L-2,4-diaminobutyric acid in 700 mL of a 1:1 (v/v) mixture of acetone and water.[5]

-

Cool the suspension to 0-10 °C in an ice bath.

-

Slowly add 38.4 g (176.1 mmol) of di-tert-butyl dicarbonate to the cooled suspension.[1][5]

-

Adjust the pH of the reaction mixture to 7.5-8.0 by the dropwise addition of a 0.5 N NaOH solution.[5]

-

Maintain the reaction at 0-10 °C and pH 7.5-8.0 for 4 hours.[5]

-

Upon completion of the reaction, perform an appropriate work-up, which typically involves acidifying the mixture and extracting the product with an organic solvent.

-

Dry the organic phase, filter, and evaporate the solvent to yield the final product, N-alpha-Fmoc-N-gamma-Boc-L-2,4-diaminobutyric acid.

Conclusion

The two-step synthesis of N-alpha-Fmoc-N-gamma-Boc-L-2,4-diaminobutyric acid from N-alpha-Fmoc-L-glutamine offers a significant improvement over previous methods in terms of efficiency, yield, and environmental impact. The detailed protocols and quantitative data provided in this guide are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize this key building block for advanced peptide synthesis. The high purity of the final product obtained through this pathway makes it highly suitable for applications in the pharmaceutical industry where stringent quality standards are paramount.

References

Key Differentiators of Fmoc-Dab(Boc)-OH in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS), with their unique characteristics influencing the efficiency of synthesis and the properties of the final peptide. This technical guide provides a detailed examination of Fmoc-L-2,4-diaminobutyric acid(Boc)-OH (Fmoc-Dab(Boc)-OH), a non-proteinogenic amino acid derivative, and elucidates its key differences from other commonly used protected amino acids, particularly its longer-chain homologs Fmoc-L-Ornithine(Boc)-OH (Fmoc-Orn(Boc)-OH) and Fmoc-L-Lysine(Boc)-OH (Fmoc-Lys(Boc)-OH). This guide will delve into the physicochemical properties, experimental handling, and strategic applications of this compound, offering valuable insights for researchers engaged in the synthesis of complex peptides, including antimicrobial peptides and peptide-based therapeutics.

Introduction: The Significance of Side-Chain Variation in Protected Amino Acids

The strategic incorporation of amino acids with varying side-chain lengths and functionalities is a cornerstone of modern peptide design and drug discovery. This compound, a derivative of 2,4-diaminobutyric acid, offers a unique structural motif characterized by a shorter side chain compared to its homologs, ornithine and lysine (B10760008). This seemingly subtle difference has profound implications for the chemical reactivity of the amino acid during synthesis and the conformational and biological properties of the resulting peptide.

This compound is a bifunctional amino acid derivative where the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the γ-amino group of the side chain is protected by the acid-labile tert-butoxycarbonyl (Boc) group. This orthogonal protection scheme is fully compatible with standard Fmoc-based SPPS protocols. The primary distinction of Dab lies in its three-carbon side chain, intermediate between that of 2,3-diaminopropionic acid (Dap) and ornithine.

This guide will provide a comparative analysis of this compound with Fmoc-Orn(Boc)-OH and Fmoc-Lys(Boc)-OH, focusing on quantitative data, experimental protocols, and the structural and functional consequences of its incorporation into peptide chains.

Physicochemical Properties: A Comparative Analysis

The physical and chemical properties of protected amino acids are critical determinants of their behavior during SPPS. Factors such as solubility, stability, and reactivity directly impact coupling efficiency and the purity of the final peptide product.

General Properties

The fundamental properties of this compound and its common homologs are summarized below.

| Property | This compound | Fmoc-Orn(Boc)-OH | Fmoc-Lys(Boc)-OH |

| CAS Number | 125238-99-5[1][2] | 109425-55-0[3] | 71989-26-9[4] |

| Molecular Formula | C₂₄H₂₈N₂O₆[1] | C₂₅H₃₀N₂O₆[3] | C₂₆H₃₂N₂O₆[4] |

| Molecular Weight | 440.49 g/mol [1] | 454.52 g/mol [3] | 468.54 g/mol [4] |

| Appearance | White to off-white powder | White to off-white powder | White to off-white powder |

Solubility

Adequate solubility in common SPPS solvents is crucial for efficient coupling reactions. While comprehensive quantitative solubility data is not always available in a directly comparative format, qualitative and semi-quantitative information from various sources indicates that all three amino acid derivatives are generally soluble in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

| Solvent | This compound | Fmoc-Orn(Boc)-OH | Fmoc-Lys(Boc)-OH |

| DMF | Soluble | 20 mg/mL[5] | Clearly soluble (1 mmole in 2 ml) |

| NMP | Generally Soluble | Generally Soluble | Generally Soluble[6] |

| DMSO | Soluble[1] | 10 mg/mL[5] | 90 mg/mL[7] |

| Water | Not Soluble[1] | Slightly soluble | Slightly soluble[4] |

Note: Solubility can be influenced by the specific grade and purity of the reagent.

Chemical Reactivity and Stability: The Impact of Side-Chain Length

The length of the alkyl chain separating the α-carbon from the side-chain amino group significantly influences the reactivity of diaminobutyric acid, ornithine, and lysine residues, particularly concerning intramolecular side reactions.

Propensity for Lactam Formation

One of the most critical differences between these amino acids is their propensity to undergo intramolecular cyclization to form a lactam ring. This side reaction can occur during peptide synthesis or in the final peptide, leading to undesired byproducts and potentially altering the biological activity.

Recent studies have shown that the shorter side chains of Dab and Orn make them significantly more prone to lactam formation compared to lysine.[8][9][10] This is attributed to the more favorable ring size of the resulting lactam (5-membered for Dab, 6-membered for Orn) from a thermodynamic and kinetic standpoint. The 7-membered ring that would be formed from lysine cyclization is less favorable. This increased propensity for cyclization in Dab and Orn can irreversibly block peptide synthesis under certain conditions.[8][9]

| Amino Acid | Side-Chain Length (Carbons) | Lactam Ring Size | Propensity for Lactam Formation |

| Dab | 3 | 5-membered (γ-lactam) | High |

| Orn | 4 | 6-membered (δ-lactam) | Moderate to High |

| Lys | 5 | 7-membered (ε-lactam) | Low |

This difference is a crucial consideration in sequence design and the selection of coupling and deprotection strategies. For peptides intended for applications where stability is paramount, the lower propensity of lysine to form lactams makes it a more robust choice. Conversely, the tendency of Dab and Orn to cyclize can be exploited for the synthesis of cyclic peptides.

Coupling and Deprotection Kinetics

The rate of Fmoc deprotection is typically rapid for most amino acids when using standard conditions (e.g., 20% piperidine (B6355638) in DMF). The stability of the side-chain Boc group is generally high under these basic conditions. However, prolonged exposure to the basic deprotection reagent can promote side reactions, including lactam formation for Dab and Orn.

Experimental Protocols

The following sections provide generalized protocols for the use of this compound in SPPS, with specific examples drawn from the synthesis of complex, biologically active peptides.

Standard Fmoc-SPPS Cycle for this compound Incorporation

This protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support.

Materials:

-

Rink Amide MBHA resin

-

This compound

-

Coupling reagents: HCTU (or HATU, HBTU), N,N-diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, dichloromethane (B109758) (DCM)

-

Washing solutions: DMF, DCM

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain and repeat the treatment for 10-15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HCTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Application Protocol: Synthesis of Polymyxin (B74138) Analogs

Polymyxins are a class of cyclic lipopeptides with potent antimicrobial activity against Gram-negative bacteria. Their structure is rich in Dab residues. The following is a generalized workflow for the synthesis of a polymyxin analog, illustrating the use of this compound.[11][12][13][14]

Caption: Workflow for the synthesis of a polymyxin analog using this compound.

Application Protocol: Synthesis of Daptomycin (B549167) Analogs

Caption: General workflow for the solid-phase synthesis of a daptomycin analog containing a Dab residue.

Structural and Functional Implications of Dab Incorporation

The inclusion of Dab in a peptide sequence can have significant effects on its three-dimensional structure and, consequently, its biological function.

Impact on Peptide Secondary Structure

Role in Bioactive Peptides

The prevalence of Dab in naturally occurring antimicrobial peptides like polymyxins highlights its importance for biological activity. The positively charged amino groups on the Dab side chains are crucial for the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS). The specific spacing and orientation of these charges, dictated by the Dab side-chain length, are critical for membrane disruption and antimicrobial efficacy. Substituting Dab with Lys or Orn in these peptides can lead to a significant alteration, and often a reduction, in their antimicrobial potency.

Conclusion

This compound is a valuable and unique building block in the repertoire of protected amino acids for peptide synthesis. Its primary distinguishing feature, the shorter side chain compared to its homologs ornithine and lysine, leads to key differences in chemical reactivity, most notably a higher propensity for intramolecular lactam formation. This characteristic can be both a challenge to be managed during the synthesis of linear peptides and a feature to be exploited in the design of cyclic peptides.

The incorporation of Dab residues has a significant impact on the structural and functional properties of peptides, as evidenced by its critical role in potent antimicrobial peptides. A thorough understanding of the distinct properties of this compound, as outlined in this guide, will enable researchers to make more informed decisions in the design and synthesis of novel peptide-based therapeutics and research tools. The choice between Dab, Orn, and Lys is not merely one of side-chain length but a strategic decision that can profoundly influence the outcome of a peptide synthesis campaign and the biological activity of the final product.

References

- 1. medkoo.com [medkoo.com]

- 2. chempep.com [chempep.com]

- 3. scbt.com [scbt.com]

- 4. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]

- 5. Fmoc-Orn(Boc)-OH | 109425-55-0 [chemicalbook.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Fmoc-Lys(Boc)-OH | TargetMol [targetmol.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Evaluation of Polymyxins Bearing Reductively Labile Disulfide-Linked Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US10377699B2 - Daptomycin analogues and a method for the preparation of daptomycin or a daptomycin analogue - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Solid-phase total synthesis of daptomycin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CN101235080A - A kind of synthetic method of daptomycin - Google Patents [patents.google.com]

Applications of Diaminobutyric Acid in Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminobutyric acid (DAB), a non-proteinogenic amino acid, has emerged as a valuable building block in modern peptide chemistry. Its unique structural features, particularly the presence of a secondary amine in its side chain, offer a versatile handle for a variety of chemical modifications. This guide provides a comprehensive overview of the applications of DAB in peptide science, with a focus on its role in peptide cyclization, stabilization, and the development of novel therapeutic peptides. We will delve into the synthetic strategies for incorporating DAB into peptide sequences, the impact of DAB on peptide structure and function, and detailed protocols for the characterization of these modified peptides.

The Role of Diaminobutyric Acid in Peptide Design

Diaminobutyric acid exists as two common isomers used in peptide chemistry: 2,3-diaminobutyric acid and 2,4-diaminobutyric acid (DAB). 2,4-diaminobutyric acid is more frequently utilized due to its side chain length, which is amenable to the formation of stable cyclic structures. The incorporation of DAB into a peptide sequence can confer several advantageous properties:

-

Conformational Constraint: The side chain of DAB can be used to create intramolecular bridges, leading to cyclic peptides. This cyclization restricts the conformational flexibility of the peptide, often pre-organizing it into a bioactive conformation that mimics the secondary structures found in proteins, such as α-helices and β-turns.[1]

-

Enhanced Proteolytic Stability: The unnatural structure of DAB and the conformational rigidity of cyclic peptides make them less susceptible to degradation by proteases. This increased stability prolongs the half-life of peptide-based drugs in biological systems.[2][3]

-

Improved Binding Affinity and Specificity: By locking the peptide into a specific conformation, the entropic penalty of binding to a biological target is reduced, which can lead to higher binding affinity and specificity.[4][5]

-

Increased Cell Permeability: While not universally true, in some cases, the structural modifications introduced by DAB can improve the ability of a peptide to cross cell membranes.[6]

Synthesis of Peptides Containing Diaminobutyric Acid

The incorporation of DAB into peptides is most commonly achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[7][8] Protected DAB derivatives, such as Fmoc-L-Dab(Boc)-OH, are commercially available and can be readily used in standard SPPS protocols.

A critical consideration during the synthesis of DAB-containing peptides is the potential for side reactions. For instance, when using Fmoc-Dab(Mtt)-OH, rapid lactamization can occur under various coupling conditions, leading to poor coupling efficiency.[9][10] Careful selection of coupling reagents and protocols is necessary to minimize this side reaction.

Experimental Protocol: Standard Solid-Phase Peptide Synthesis (SPPS) of a DAB-Containing Peptide

This protocol outlines the general steps for the manual synthesis of a linear peptide containing a DAB residue using Fmoc chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-L-Dab(Boc)-OH)

-

Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Washing solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[11]

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HCTU (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

For the incorporation of Fmoc-L-Dab(Boc)-OH, follow the same procedure.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on DAB).

-

-

Peptide Precipitation and Purification:

-

Filter the cleavage mixture and precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the peptide by mass spectrometry.

-

Peptide Cyclization Strategies Involving Diaminobutyric Acid

The bifunctional nature of the DAB side chain makes it an ideal residue for mediating peptide cyclization. The most common strategies are lactam bridge formation and hydrocarbon stapling.

Lactam Bridge Formation

A lactam bridge is an amide bond formed between the side-chain amine of DAB and the side-chain carboxyl group of an acidic amino acid, such as aspartic acid (Asp) or glutamic acid (Glu).[1][12] This type of cyclization is widely used to stabilize α-helical conformations.[1]

Experimental Protocol: On-Resin Lactam Cyclization

-

Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin) using orthogonally protected amino acids. For the residues that will form the lactam bridge, use, for example, Fmoc-Dab(Mtt)-OH and Fmoc-Glu(OAll)-OH. The Mtt (4-methyltrityl) and OAll (allyl ester) protecting groups can be removed selectively without cleaving the peptide from the resin.

-

Selective Deprotection:

-

Remove the Mtt group from the DAB side chain by treating the resin with a solution of 1% TFA in DCM.

-

Remove the allyl group from the Glu side chain using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.

-

-

On-Resin Cyclization:

-

Wash the resin thoroughly after deprotection.

-

Perform the intramolecular amide bond formation using a coupling reagent like HBTU or PyBOP in the presence of a base (e.g., DIPEA) in DMF.

-

Allow the reaction to proceed for several hours to ensure complete cyclization.

-

-

Cleavage and Purification: Cleave the cyclic peptide from the resin and purify it as described in the SPPS protocol.

Hydrocarbon Stapling

Hydrocarbon stapling involves creating a covalent linkage between the side chains of two amino acids to form a macrocycle.[13][14] While this technique often employs non-natural amino acids with olefin-bearing side chains, diaminodiacid building blocks can also be utilized to introduce all-hydrocarbon staples.[15]

Characterization of DAB-Containing Peptides

A suite of biophysical and biochemical assays is employed to characterize the structural and functional consequences of incorporating DAB into a peptide.

Conformational Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The helicity of a peptide can be estimated from its CD spectrum.

Experimental Protocol: Helicity Determination by CD Spectroscopy

-

Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 50-100 µM.

-

CD Measurement:

-

Record the CD spectrum of the peptide solution from 190 to 260 nm at a controlled temperature (e.g., 25 °C) using a quartz cuvette with a 1 mm path length.

-

Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

-

-

Data Analysis:

-

Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × 100) / (c × n × l) where:

-

mdeg is the measured ellipticity in millidegrees

-

c is the peptide concentration in mM

-

n is the number of amino acid residues

-

l is the path length in cm

-

-

Calculate the percent helicity using the mean residue ellipticity at 222 nm ([θ]₂₂₂): % Helicity = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) × 100 where [θ]c is the ellipticity of the random coil (often approximated as 0) and [θ]h is the ellipticity of a fully helical peptide of the same length, which can be estimated using the formula: [θ]h = -40000 × (1 - 2.5/n).[16]

-

Proteolytic Stability Assay

The resistance of DAB-containing peptides to enzymatic degradation can be assessed by incubating them with proteases or in biological fluids like serum or plasma.

Experimental Protocol: Serum Stability Assay

-

Peptide Incubation: Incubate the peptide at a final concentration of 10-50 µM in 90% human serum at 37 °C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the incubation mixture.

-

Reaction Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., 10% trichloroacetic acid or an organic solvent like acetonitrile).

-

Analysis:

-

Centrifuge the samples to precipitate serum proteins.

-

Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.

-

-

Half-life Determination: Plot the percentage of intact peptide remaining versus time and determine the half-life (t₁/₂) of the peptide.[3][8]

Cell Permeability Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to assess the passive diffusion of a compound across an artificial lipid membrane, providing an indication of its potential cell permeability.[9][17]

Experimental Protocol: PAMPA

-

Membrane Preparation: Coat the filter of a donor plate with a solution of a lipid (e.g., 1% lecithin (B1663433) in dodecane) to form the artificial membrane.

-

Compound Addition: Add the peptide solution (in a suitable buffer) to the donor wells.

-

Incubation: Place the donor plate on top of an acceptor plate containing buffer. Incubate the assembly for a defined period (e.g., 4-18 hours) at room temperature.

-

Quantification: After incubation, measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy).

-

Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [C]a / [C]eq)) × (Vd × Va) / ((Vd + Va) × A × t) where:

-

[C]a is the peptide concentration in the acceptor well

-

[C]eq is the equilibrium concentration

-

Vd and Va are the volumes of the donor and acceptor wells, respectively

-

A is the area of the membrane

-

t is the incubation time

-

Binding Affinity Measurement: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of the interaction between a ligand (e.g., a peptide) and an analyte (e.g., a target protein).[18][19]

Experimental Protocol: SPR Analysis of Peptide-Protein Interaction

-

Ligand Immobilization: Immobilize the target protein (ligand) onto the surface of an SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Analyte Injection: Inject a series of concentrations of the DAB-containing peptide (analyte) over the sensor chip surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the amount of peptide binding to the immobilized protein. This generates a sensorgram showing the association and dissociation phases of the interaction.

-

Data Analysis:

Quantitative Data on DAB-Containing Peptides

The incorporation of DAB and subsequent cyclization can significantly impact the biological activity and physicochemical properties of peptides. The following tables summarize representative quantitative data from the literature.

Table 1: Antimicrobial Activity of DAB-Containing Peptides

| Peptide | Sequence | Modification | Target Organism | MIC (µg/mL) | Reference |

| DP7 | - | Designed AMP | S. aureus | 16 | [19] |

| DP7 | - | Designed AMP | E. coli | 32 | [19] |

| D-Peptide | DWWPLAFEALLR | D-amino acids | - | - | [5] |

Note: Specific sequences for some proprietary peptides are not publicly available.

Table 2: Binding Affinities of Modified Peptides

| Peptide | Target | Modification | KD (nM) | Reference |

| DPMI-α | MDM2 | D-peptide | 219 | [5] |

| DPMI-γ | MDM2 | D-peptide | 53 | [5] |

| Stapled Peptide | Integrin αvβ3 | Cysteine cross-linking | - | [20] |

Note: While not all examples specifically use DAB for cyclization, they illustrate the impact of conformational constraint on binding affinity.

Table 3: Proteolytic Stability of Modified Peptides

| Peptide | Modification | Matrix | Half-life (t1/2) | Reference |

| Onc18 | Unmodified | Mouse serum | 25 min | [8] |

| Onc72 | Ornithine substitution | Mouse serum | 3 h | [8] |

| Onc112 | D-arginine substitution | Mouse serum | > 8 h | [8] |

| Api88 | Unmodified | Fresh mouse blood | ~1 hour | [8] |

Note: These examples demonstrate how modifications, including the use of non-natural amino acids, can enhance proteolytic stability.

Application in Drug Discovery: Targeting Signaling Pathways

DAB-containing peptides, particularly those that are conformationally constrained, are being explored as inhibitors of protein-protein interactions (PPIs) that are critical in various disease-related signaling pathways.

The p53-MDM2 Pathway

The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a key target in cancer therapy. Inhibiting this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. Stapled peptides and D-peptides have been developed to mimic the α-helical region of p53 that binds to MDM2, thereby acting as potent inhibitors.[4][5]

Conclusion

Diaminobutyric acid is a powerful tool in the arsenal (B13267) of peptide chemists and drug developers. Its ability to facilitate cyclization and introduce conformational constraints has led to the development of peptides with enhanced stability, binding affinity, and biological activity. The detailed protocols and data presented in this guide provide a foundation for researchers to design, synthesize, and characterize novel DAB-containing peptides for a wide range of therapeutic and research applications. As our understanding of the structure-activity relationships of these modified peptides continues to grow, so too will their potential to address challenging biological targets and unmet medical needs.

References

- 1. DAB2 suppresses gastric cancer migration by regulating the Wnt/β-catenin and Hippo-YAP signaling pathways - Wang - Translational Cancer Research [tcr.amegroups.org]

- 2. researchgate.net [researchgate.net]

- 3. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Ultrahigh Affinity D-Peptide Antagonist Of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in the development of Wnt/β-catenin signaling inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 11. Taxonomic significance of 2,4-diaminobutyric acid isomers in the cell wall peptidoglycan of actinomycetes and reclassification of Clavibacter toxicus as Rathayibacter toxicus comb. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [en.bio-protocol.org]

- 14. bioassaysys.com [bioassaysys.com]

- 15. portlandpress.com [portlandpress.com]

- 16. Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PAMPA | Evotec [evotec.com]

- 18. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]

- 19. Protein-peptide Interaction by Surface Plasmon Resonance [en.bio-protocol.org]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Fmoc-Dab(Boc)-OH (CAS: 125238-99-5) for Researchers and Drug Development Professionals

An essential building block for the synthesis of complex peptides, Fmoc-Dab(Boc)-OH, offers unique structural properties for advancing drug discovery and development. This technical guide provides a comprehensive overview of its physicochemical characteristics, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis and the creation of bioactive peptide analogs.

This compound, chemically known as Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid, is a pivotal amino acid derivative for chemists and pharmacologists. Its orthogonal protection scheme, with a base-labile Fmoc group on the α-amino group and an acid-labile Boc group on the γ-amino group, allows for selective deprotection and modification, making it a versatile tool in the construction of intricate peptide architectures.

Physicochemical and Technical Data

A thorough understanding of the physical and chemical properties of this compound is critical for its effective use in research and manufacturing. The following tables summarize key quantitative data for this compound.

| Identifier | Value |

| CAS Number | 125238-99-5[1][2][3] |

| Molecular Formula | C₂₄H₂₈N₂O₆[2][3] |

| Molecular Weight | 440.49 g/mol [3] |

| Synonyms | Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid[3] |

| Property | Value |

| Appearance | White powder[2] |

| Purity (HPLC) | ≥97.0% |

| Optical Rotation | [α]20/546 −14.5±1°, c = 1% in methanol |

| Storage Temperature | 2-8°C |

Synthesis of this compound

A scalable and efficient synthesis of this compound is crucial for its widespread application. A patented method avoids the use of heavy metal catalysts, offering a more environmentally friendly approach.

Experimental Protocol: Large-Scale Synthesis

This two-step process starts from Fmoc-Gln-OH.

Step 1: Synthesis of Fmoc-Dab-OH

-

Suspend 100g of Fmoc-Gln-OH in 2L of a mixed solvent of ethyl acetate, acetonitrile, and water (2:1:1 v/v/v).

-

At 20-30°C, add 105.1g of iodobenzene (B50100) diacetate (DiPa).

-

Allow the reaction to proceed for 72 hours.

-

Following workup, 80g of Fmoc-Dab-OH is obtained.

Step 2: Synthesis of this compound

-

Suspend 50g of the resulting Fmoc-Dab-OH in 700ml of a 1:1 (v/v) mixture of acetone (B3395972) and water.

-

Cool the suspension to 0-10°C and add 38.4g of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

-

Adjust the pH of the reaction mixture to 7.5-8 using a 0.5N NaOH solution.

-

After 4 hours of reaction and subsequent treatment, 55g of this compound is yielded.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptide chains. The orthogonal protecting groups of this compound allow for the selective deprotection of either the α-amino group for chain elongation or the γ-amino group for side-chain modification or cyclization.

General Experimental Workflow for SPPS

The following diagram illustrates the typical workflow for incorporating an amino acid, such as this compound, into a growing peptide chain on a solid support.

Caption: General workflow for one cycle of Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: Incorporation of this compound into a Peptide Chain

This protocol provides a general guideline for the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group of the preceding amino acid.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Coupling:

-

Pre-activate a solution of this compound (1.5-3 equivalents relative to the resin loading) with a coupling agent such as HBTU/HATU (1.5-3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2-4 equivalents) in DMF for a few minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Washing: Wash the resin extensively with DMF to remove unreacted reagents and byproducts.

-

Monitoring: Perform a qualitative test (e.g., Kaiser or ninhydrin (B49086) test) to confirm the completion of the coupling reaction. A negative result (no color change) indicates a successful coupling.

-

Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups with acetic anhydride (B1165640) to prevent the formation of deletion sequences.

-

Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.

Role in the Synthesis of Bioactive Peptides: Somatostatin (B550006) Analogs

This compound is a valuable building block in the synthesis of somatostatin analogs. These synthetic peptides are being investigated for their therapeutic potential, including the inhibition of neointima formation following vascular injury. Somatostatin and its analogs exert their effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors.

Signaling Pathway of Somatostatin Receptors

The activation of SSTRs by somatostatin or its analogs triggers a cascade of intracellular signaling events that ultimately lead to the desired physiological response.

Caption: Simplified signaling pathway of somatostatin receptors (SSTRs).[4][5][6][7][8][9][10][11]

Binding of a somatostatin analog to its receptor activates an inhibitory G-protein (Gi/o).[5][9] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[5][9][10] The activated G-protein can also directly modulate ion channels, such as activating potassium channels and inhibiting calcium channels.[6] These signaling events collectively contribute to the cellular responses, which in the context of vascular smooth muscle cells, can lead to the inhibition of proliferation and migration, thereby preventing neointima formation.

Concluding Remarks

This compound stands out as a critical reagent for researchers, scientists, and drug development professionals engaged in peptide chemistry. Its unique orthogonal protecting group strategy provides the flexibility required for the synthesis of complex and novel peptide structures. A comprehensive understanding of its properties, synthesis, and application in SPPS, as exemplified by its use in developing bioactive somatostatin analogs, is essential for leveraging its full potential in advancing therapeutic innovation. The detailed protocols and workflow diagrams provided in this guide serve as a valuable resource for the successful implementation of this compound in the laboratory.

References

- 1. 125238-99-5|this compound|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. somatostatin receptor signaling pathway Gene Ontology Term (GO:0038169) [informatics.jax.org]

- 8. mcgill.ca [mcgill.ca]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Somatostatin? [synapse.patsnap.com]

- 11. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Fmoc-Dab(Boc)-OH in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide science and drug discovery, the incorporation of non-proteinogenic amino acids is a key strategy for modulating the pharmacological properties of peptides, such as their stability, conformation, and biological activity. Among these, L-2,4-diaminobutyric acid (Dab) is a particularly valuable building block, notably for its presence in various antimicrobial peptides, including the polymyxin (B74138) family of antibiotics. The strategic use of orthogonally protected Dab derivatives is crucial for the successful solid-phase peptide synthesis (SPPS) of these complex molecules. This technical guide provides an in-depth review of the use of Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH), a cornerstone reagent for the introduction of Dab residues in Fmoc-based SPPS. We will delve into its synthesis, experimental protocols for its use, potential side reactions, and analytical characterization of the resulting peptides, offering a comprehensive resource for researchers in the field.

Synthesis of this compound

The efficient synthesis of this compound is critical for its widespread application. A common synthetic route involves a two-step process starting from Fmoc-Gln-OH. This method avoids the use of heavy metal catalysts, making it suitable for large-scale production.[1]

Step 1: Hofmann Rearrangement of Fmoc-Gln-OH to Fmoc-Dab-OH

Fmoc-Gln-OH undergoes a Hofmann rearrangement in the presence of a hypervalent iodine reagent, such as iodobenzene (B50100) diacetate (Dipa), to yield Fmoc-Dab-OH.

Step 2: Boc Protection of the γ-Amino Group

The resulting Fmoc-Dab-OH is then treated with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under basic conditions to protect the γ-amino group, affording the final product, this compound.

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Purity (HPLC, %) |

| Fmoc-Gln-OH | Iodobenzene diacetate (Dipa) | Ethyl acetate:acetonitrile:water (2:1:1 v/v/v) | 20-30 | 72 | Fmoc-Dab-OH | 86.5 | 99.6 |

| Fmoc-Dab-OH | Di-tert-butyl dicarbonate ((Boc)2O), 0.5N NaOH | Acetone:water (1:1 v/v) | 0-10 | 4 | This compound | 85.07 | 99.33 |

Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound is a standard building block in Fmoc-based SPPS.[2] Its orthogonal protection scheme, with the base-labile Fmoc group on the α-amino group and the acid-labile Boc group on the γ-amino group, allows for the selective deprotection and elaboration of the peptide backbone and side chain, respectively.

General SPPS Workflow

The incorporation of this compound into a growing peptide chain on a solid support follows the standard iterative steps of Fmoc-SPPS.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Experimental Protocols

Fmoc Deprotection:

-

Reagent: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).

-

Procedure: The resin-bound peptide is treated with the deprotection solution for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc group from the N-terminal amino acid.

-

Monitoring: The completion of the deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.

Coupling of this compound: The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions. Commonly used coupling reagents include carbodiimides with additives (e.g., DIC/HOBt), uronium/aminium salts (e.g., HBTU/DIEA), and phosphonium (B103445) salts (e.g., PyBOP). More recent developments include the use of COMU and HATU, which can offer faster and more efficient couplings.

| Coupling Reagent | Base | Solvent | Typical Reaction Time | Notes |

| DIC/HOBt | - | DMF | 1-2 hours | A classic and cost-effective method. |

| HBTU/DIEA | N,N-Diisopropylethylamine (DIEA) | DMF | 30-60 minutes | Faster than carbodiimide (B86325) methods. |

| HATU/HOAt | DIEA or Collidine | DMF | 15-30 minutes | Highly efficient, especially for sterically hindered couplings. |

| PyBOP | DIEA | DMF | 30-60 minutes | A phosphonium-based reagent, good for difficult couplings. |

| COMU | DIEA | DMF | 5-15 minutes | A newer generation uronium salt with high efficiency. |

Example: Solid-Phase Synthesis of Polymyxin B1 The total solid-phase synthesis of Polymyxin B1, a complex cyclic lipopeptide containing multiple Dab residues, has been successfully achieved.[3] One reported synthesis utilized an orthogonal protection strategy and achieved an overall yield of 20%.[3] Another approach using a safety-catch linker reported crude product purities ranging from 37-67%.[4]

Potential Side Reactions

While this compound is a robust building block, potential side reactions can occur during peptide synthesis. One significant concern is the intramolecular cyclization to form a lactam.

Lactam Formation

Although direct studies on this compound are limited, research on the closely related Fmoc-Dab(Mtt)-OH has shown that it can undergo rapid lactamization under various coupling conditions.[5][6] This side reaction leads to the termination of the peptide chain.

Caption: Potential intramolecular cyclization (lactam formation) of activated this compound.

Mitigation Strategies:

-

Use of less activating coupling reagents: While seemingly counterintuitive, highly reactive coupling reagents can promote lactam formation. Optimization of the coupling conditions is crucial.

-

Pre-activation time: Minimizing the time the amino acid is in its activated state before addition to the resin can reduce the likelihood of intramolecular cyclization.

-

Choice of protecting group: For particularly challenging sequences, exploring alternative side-chain protecting groups for Dab may be necessary.

Analytical Characterization of Dab-Containing Peptides

The purity and identity of synthetic peptides containing Dab residues are typically assessed using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for purifying and analyzing synthetic peptides.

Typical HPLC Protocol for Polymyxin B Analysis:

| Parameter | Condition |

| Column | C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1-0.2% Formic Acid (FA) or Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1-0.2% FA or TFA |

| Gradient | A linear gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 0.3 - 1.0 mL/min |

| Detection | UV at 214 nm and/or Mass Spectrometry |

Example HPLC Data for Polymyxin B1: In a typical RP-HPLC separation of a polymyxin B mixture, polymyxin B1 and its isoleucine variant (Ile-PB1) can be resolved from other components like polymyxin B2 and B3.[7]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and sequence of the synthesized peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques.

Typical MS Parameters for Polymyxin B Analysis:

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification or full scan for identification |

| Precursor Ion | [M+2H]2+ or [M+3H]3+ for polymyxins |

| Fragmentor Voltage | Optimized for specific peptide |

| Collision Energy (CE) | Optimized for specific peptide |

Example MS Data for Polymyxin B1:

| Component | Molecular Weight (Da) | Observed m/z ([M+2H]2+) |

| Polymyxin B1 | ~1202.5 | 602.7 |

| Polymyxin B2 | ~1188.5 | 595.7 |

Conclusion

This compound is an essential building block for the synthesis of peptides containing 2,4-diaminobutyric acid, particularly in the development of novel antimicrobial agents. A thorough understanding of its synthesis, optimal conditions for its incorporation in SPPS, potential side reactions, and appropriate analytical techniques is paramount for the successful preparation and characterization of these complex molecules. This guide provides a foundational resource for researchers, empowering them to leverage the unique properties of this compound to advance their scientific endeavors in peptide chemistry and drug discovery.

References

- 1. CN105348147A - Synthetic method of this compound - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Solid-phase total synthesis of polymyxin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solid-phase synthesis of polymyxin B1 and analogues via a safety-catch approach [repository.tno.nl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. shimadzu.com [shimadzu.com]

The Art of Selectivity: An In-depth Guide to Orthogonal Protection Strategy in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, precision is paramount. The ability to construct complex peptide architectures—such as cyclic peptides, branched peptides, and those modified with specific moieties—hinges on a sophisticated chemical toolkit. At the heart of this toolkit lies the orthogonal protection strategy, a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive exploration of this strategy, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their quest for novel peptide-based therapeutics and research tools.

The Core Principle: A Symphony of Selective Deprotection

The essence of an orthogonal protection strategy is the use of multiple classes of protecting groups that can be removed under distinct chemical conditions.[1] This allows for the selective deprotection of specific functional groups on the growing peptide chain while it remains anchored to the solid support, without affecting other protecting groups.[2] This precise control is the key to unlocking the synthesis of complex, non-linear peptide structures.

The most prevalent approach in modern SPPS is the Fmoc/tBu strategy. This method is considered fully orthogonal because the temporary Nα-amino protecting group, the 9-fluorenylmethoxycarbonyl (Fmoc) group, is removed by a base (typically piperidine), while the "permanent" side-chain protecting groups (e.g., tert-butyl (tBu), trityl (Trt)) are cleaved by a strong acid (like trifluoroacetic acid, TFA) during the final cleavage from the resin.[1][2]

In contrast, the older Boc/Bzl strategy is considered quasi-orthogonal. Both the Nα-protecting tert-butyloxycarbonyl (Boc) group and the benzyl (B1604629) (Bzl)-based side-chain protecting groups are acid-labile. However, their differential sensitivity to acid strength allows for selective removal; Boc is cleaved by moderate acids like TFA, while Bzl groups require a much stronger acid such as hydrofluoric acid (HF) for removal.[1]

This guide will focus on the widely used Fmoc/tBu strategy and the additional orthogonal protecting groups that can be employed for side-chain modifications.

The Chemist's Toolbox: Key Orthogonal Protecting Groups for Side-Chain Modification

To achieve on-resin modifications such as cyclization, branching, or the attachment of labels, a third dimension of orthogonality is required. This is accomplished by using amino acids with side chains protected by groups that are stable to both the base used for Fmoc removal and the acid used for final cleavage, but can be removed by a specific, third type of reagent. The following table summarizes some of the most common protecting groups used for this purpose.

| Protecting Group | Protected Amino Acid Side-Chain | Cleavage Reagent(s) | Stability | Key Applications |

| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Lysine, Ornithine, Diaminobutyric acid, Diaminopropionic acid | 2% Hydrazine (B178648) in DMF | Stable to piperidine (B6355638) and TFA | Synthesis of branched and cyclic peptides |

| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Lysine, Ornithine, Diaminobutyric acid, Diaminopropionic acid | 2-5% Hydrazine in DMF | More stable than Dde to piperidine; stable to TFA | Synthesis of branched and cyclic peptides with reduced risk of protecting group migration |

| Mtt (4-Methyltrityl) | Lysine, Ornithine, Histidine, Cysteine, Asparagine, Glutamine | 1-2% TFA in DCM with scavengers (e.g., TIS) | Stable to piperidine and hydrazine | On-resin cyclization and branching |

| Alloc (Allyloxycarbonyl) | Lysine, Ornithine | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) | Stable to piperidine and TFA | Synthesis of cyclic and branched peptides, compatible with a wide range of functionalities |

Experimental Protocols: A Practical Guide to Selective Deprotection

The successful application of an orthogonal strategy relies on robust and reproducible deprotection protocols. Below are detailed methodologies for the selective removal of common side-chain protecting groups.

Protocol 1: Removal of Dde and ivDde Protecting Groups

The Dde and ivDde groups are popular for their stability and selective removal with hydrazine. The ivDde group is generally preferred due to its increased stability and reduced risk of migration during synthesis.

Reagents:

-

2% (v/v) Hydrazine monohydrate in N,N-Dimethylformamide (DMF)

Procedure:

-

Following completion of the linear peptide sequence, ensure the N-terminal Fmoc group is either present or has been replaced with a Boc group, as hydrazine can also remove the Fmoc group.[3]

-

Wash the peptidyl-resin thoroughly with DMF.

-

Add the 2% hydrazine in DMF solution to the resin (approximately 25 mL per gram of resin).[3]

-

Agitate the suspension at room temperature for 3 minutes.[3]

-

Drain the solution.

-

Repeat the hydrazine treatment two more times for a total of three treatments.[3]

-

Wash the resin extensively with DMF to remove all traces of hydrazine.

Quantitative Data and Considerations:

-

For sluggish ivDde removal, especially near the C-terminus or in aggregated sequences, the hydrazine concentration can be increased to 4% or 5%, and the reaction time extended.[4][5]

-

In a study optimizing ivDde removal, increasing the hydrazine concentration to 4% resulted in near-complete deprotection.[4]

-

Side reactions can include peptide cleavage at Glycine residues and the conversion of Arginine to Ornithine if the hydrazine concentration is too high.[3]

Protocol 2: Removal of the Mtt Protecting Group

The Mtt group is highly acid-labile and can be removed with very dilute TFA, leaving acid-labile side-chain protecting groups like tBu and Boc largely intact.[6]

Reagents:

-

Cleavage solution: 1% (v/v) TFA and 2% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM)

Procedure:

-

Suspend the peptidyl-resin in the cleavage solution (approximately 10 mL per gram of resin).[6]

-

Gently agitate the suspension at room temperature for 30 minutes.[6]

-

To monitor the deprotection, remove a few resin beads and add a drop of concentrated TFA. An immediate orange color indicates the presence of the Mtt cation. Continue the deprotection in 30-minute intervals until this test is negative.[6]

-

Filter the resin and wash twice with DCM.[6]

-

Wash the resin twice with methanol.[7]

-

Wash the resin twice with DCM.[7]

-

Neutralize the resin by washing twice with 1% (v/v) Diisopropylethylamine (DIEA) in DMF.[7]

-

Wash the resin twice with DMF.[7]

Quantitative Data and Considerations:

-

The deprotection can be visualized as the Mtt cation imparts a yellow color to the solution. The treatment should be repeated until the solution remains colorless.[8]

-

The addition of a scavenger like TIS is crucial to prevent the re-attachment of the Mtt cation to the peptide.[8]

Protocol 3: Removal of the Alloc Protecting Group

The Alloc group offers a distinct deprotection chemistry based on a palladium(0)-catalyzed reaction, making it orthogonal to both acid- and base-labile groups.

Reagents:

-

Palladium(0) catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Scavenger: Phenylsilane (B129415)

-

Solvent: Dichloromethane (DCM)

Procedure:

-

Wash the peptidyl-resin three times with DCM.[9]

-

In a separate vessel, dissolve Pd(PPh₃)₄ (0.1 equivalents relative to resin loading) in DCM (approximately 6 mL).[9]

-

Add phenylsilane (20 equivalents) to the palladium solution.[9]

-

Add the resulting solution to the resin.

-

Agitate the suspension at room temperature for 20 minutes.[9]

-

Drain the solution and repeat the treatment one more time.[9]

-

Wash the resin thoroughly with DCM.[9]

Quantitative Data and Considerations:

-

A newer, metal-free protocol for Alloc removal using iodine and water has been developed, offering a more sustainable alternative and achieving purities of around 99%.[10]

-

The efficiency of the palladium-catalyzed reaction is high, and it is a reliable method for on-resin modifications.[11]

Visualizing the Strategy: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the logical flow of orthogonal protection strategies in SPPS.

Applications in Drug Development and Research

The ability to synthesize complex peptides with high precision has profound implications for drug discovery and biomedical research. Orthogonal protection strategies are instrumental in:

-

Developing Peptide-Drug Conjugates: Specific sites on a peptide can be deprotected to attach small molecule drugs, creating targeted therapeutic agents.[12][13]

-

Creating Novel Antimicrobials: The synthesis of branched peptides, such as a lactoferricin-lactoferrampin chimera, has been shown to yield compounds with potent antimicrobial activity.[5]

-

Probing Biological Pathways: Peptides with specific modifications, such as phosphorylation or glycosylation, can be synthesized to study signaling pathways and protein function.

-

Designing Constrained Peptides: On-resin cyclization can lock a peptide into a specific conformation, often leading to increased potency, selectivity, and stability. This is a widely used strategy in the development of peptide-based drugs.

Conclusion

The orthogonal protection strategy is an indispensable tool in modern solid-phase peptide synthesis. A thorough understanding of the available protecting groups and their specific cleavage conditions empowers researchers to design and execute the synthesis of highly complex and valuable peptides. By providing a framework of core principles, detailed protocols, and clear workflows, this guide aims to facilitate innovation in the exciting and rapidly advancing field of peptide science. The continued development of new protecting groups and deprotection methodologies will undoubtedly push the boundaries of what is synthetically achievable, paving the way for the next generation of peptide-based diagnostics and therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. biotage.com [biotage.com]

- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.uci.edu [chem.uci.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Incorporating Fmoc-Dab(Boc)-OH in Solid-Phase Peptide Synthesis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: